
N-tert-butyl-5-propylthiophene-2-carboxamide
Vue d'ensemble
Description
“N-tert-butyl-5-propylthiophene-2-carboxamide” is a chemical compound that belongs to the class of thiophene derivatives. It has a molecular formula of C12H19NOS and a molecular weight of 225.35 .
Molecular Structure Analysis
The IUPAC name for this compound is N-(tert-butyl)-5-propylthiophene-2-carboxamide . The InChI code for this compound is 1S/C12H19NOS/c1-5-6-9-7-8-10(15-9)11(14)13-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) .Physical and Chemical Properties Analysis
“this compound” is a solid compound .Applications De Recherche Scientifique
Cardioprotective Agents and Malonyl-CoA Decarboxylase Inhibition
One notable application area for compounds related to N-tert-butyl-5-propylthiophene-2-carboxamide is in the development of cardioprotective agents. For example, the discovery of potent malonyl-CoA decarboxylase inhibitors has been highlighted, with compounds showing significant potential in improving cardiac efficiency and function in ischemic heart diseases. The study by Cheng et al. (2006) describes the synthesis and pharmacokinetic properties of a new class of malonyl-coenzyme A decarboxylase (MCD) inhibitors, emphasizing their powerful stimulation of glucose oxidation in rat hearts and suggesting a promising avenue for treating heart-related conditions (Cheng et al., 2006).
Synthesis and Antimicrobial Applications
Another research focus is the synthesis of compounds with antimicrobial and antifungal properties. Doležal et al. (2010) synthesized a series of pyrazinamide analogues to evaluate their antimycobacterial, antifungal, and photosynthesis-inhibiting activities. The study provides valuable insights into the structure-activity relationships of these compounds, identifying specific derivatives with high activity against Mycobacterium tuberculosis and fungal strains, which opens up potential applications in developing new antimicrobial agents (Doležal et al., 2010).
Fluorescence Sensing and Organic Synthesis
Compounds with structural similarities to this compound have also been explored for their utility in fluorescence sensing and organic synthesis. The study by Kim and Ahn (2008) on oligothiophene-based compounds demonstrates the potential of these substances in fluorescence "turn-on" sensing of carboxylate anions. Such applications are crucial for the development of sensitive and selective sensors for environmental monitoring and analytical chemistry (Kim & Ahn, 2008).
Safety and Hazards
The compound has been classified under GHS07 for safety. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
N-tert-butyl-5-propylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-5-6-9-7-8-10(15-9)11(14)13-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCVKHZODQZFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(S1)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





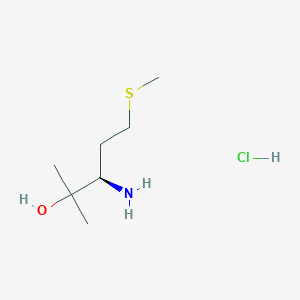
![2,2-Dimethyl-1,3-dioxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B1457847.png)

![5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride](/img/structure/B1457850.png)
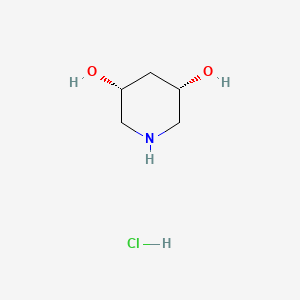
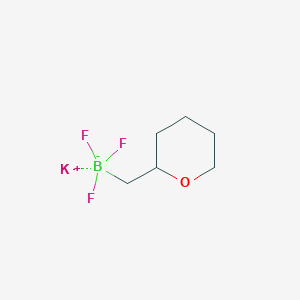
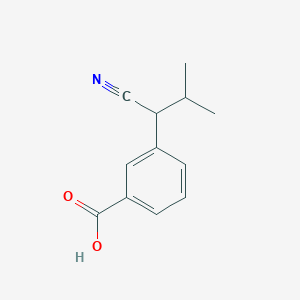
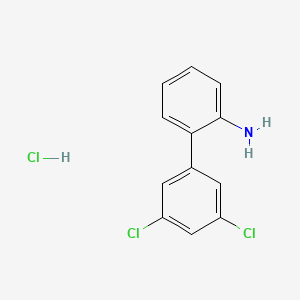

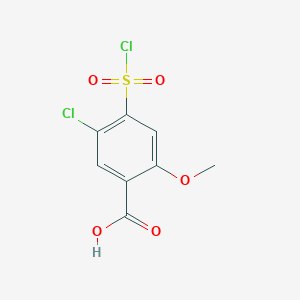
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride](/img/structure/B1457860.png)
